molecular formula C14H21N3O4 B13872837 tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate

tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate

Cat. No.: B13872837
M. Wt: 295.33 g/mol
InChI Key: CNAHTFLEMVTQQC-UHFFFAOYSA-N
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Description

tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate: is a synthetic organic compound with the molecular formula C14H20N2O4 It is characterized by the presence of a tert-butyl group, an amino group, a nitrophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(3-nitrophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(3-nitrophenyl)ethyl]carbamate
  • tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
  • tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate

Uniqueness

tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16(4)9-12(15)10-6-5-7-11(8-10)17(19)20/h5-8,12H,9,15H2,1-4H3

InChI Key

CNAHTFLEMVTQQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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